molecular formula C45H64N8O10 B1681984 Spinorphin CAS No. 137201-62-8

Spinorphin

Cat. No. B1681984
M. Wt: 877 g/mol
InChI Key: BXIFNVGZIMFBQB-DYDSHOKNSA-N
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Description

Spinorphin is a heptapeptide with the amino acid sequence Leu-Val-Val-Tyr-Pro-Trp-Thr (LVVYPWT). It has been observed to possess antinociceptive, antiallodynic, and anti-inflammatory properties .


Synthesis Analysis

Spinorphin peptides with a rhodamine residue and a modification in the amino acid backbone were synthesized by a solid-phase method using Fmoc chemistry .


Molecular Structure Analysis

The structural characteristics of spinorphin were elucidated using spectral and electrochemical techniques such as Scanning Electron Microscopy (SEM), UV-vis, fluorescence, infrared spectroscopy (IR), and voltammetry .


Chemical Reactions Analysis

The chemical reactions of spinorphin involve its interaction with enkephalin-degrading enzymes. It has been found to act as an antagonist of the P2X3 receptor, and as a weak partial agonist/antagonist of the FP1 receptor .


Physical And Chemical Properties Analysis

Spinorphin has a molecular formula of C45H64N8O10 and a molecular weight of 877.05 . Its physicochemical properties were studied using various techniques such as SEM, UV-vis, fluorescence, IR, and voltammetry .

Scientific Research Applications

1. Anti-inflammatory and Immunomodulatory Effects

Spinorphin, a heptapeptide isolated from bovine spinal cord, has been studied for its potential role as an endogenous regulator of inflammation. Research demonstrates that spinorphin can act as a specific antagonist at certain receptors (FPR) on neutrophils, effectively blocking neutrophil chemotaxis induced by chemotactic agents. This suggests its function as a negative regulator of inflammatory responses, highlighting its importance in the context of inflammatory diseases (Liang et al., 2001).

2. Antinociceptive Effects and Pain Modulation

Studies have explored spinorphin's role in inhibiting cytoplasmic calcium transients in rat dorsal root ganglion neurons, indicating its potential in pain modulation. Spinorphin shows an ability to selectively inhibit signals associated with nociceptive transmission, especially in certain subpopulations of sensory neurons. This suggests its utility in developing novel approaches to pain management (Ayar et al., 2015).

3. Role in Neuromodulation

Spinorphin also exhibits properties of a neuromodulator, particularly in enkephalin metabolism within the spinal cord. Its ability to inhibit enkephalin-degrading enzymes suggests its function in enhancing the effects of enkephalins, which are natural painkillers produced in the body. This property of spinorphin can be harnessed in the development of new pain-relief therapies (Nishimura et al., 1993).

4. Implications in Neuropharmacology

Research has shown spinorphin's capacity to influence synaptic transmission in the hippocampal slices of rats, potentially impacting the facilitatory effects of enkephalin on field potentials. Its role in modulating synaptic transmission underlines its significance in neuropharmacological research, particularly in understanding how synaptic activities are regulated in the nervous system (Yamazaki et al., 2001).

Future Directions

The study of spinorphin is ongoing, with research focusing on its various applications and properties. In particular, spinorphin peptides with a rhodamine residue and a modification in the amino acid backbone are being synthesized and studied for their potential therapeutic applications .

properties

IUPAC Name

(2S,3R)-2-[[(2S)-2-[[(2S)-1-[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-amino-4-methylpentanoyl]amino]-3-methylbutanoyl]amino]-3-methylbutanoyl]amino]-3-(4-hydroxyphenyl)propanoyl]pyrrolidine-2-carbonyl]amino]-3-(1H-indol-3-yl)propanoyl]amino]-3-hydroxybutanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C45H64N8O10/c1-23(2)19-31(46)39(56)50-37(25(5)6)43(60)51-36(24(3)4)42(59)49-34(20-27-14-16-29(55)17-15-27)44(61)53-18-10-13-35(53)41(58)48-33(40(57)52-38(26(7)54)45(62)63)21-28-22-47-32-12-9-8-11-30(28)32/h8-9,11-12,14-17,22-26,31,33-38,47,54-55H,10,13,18-21,46H2,1-7H3,(H,48,58)(H,49,59)(H,50,56)(H,51,60)(H,52,57)(H,62,63)/t26-,31+,33+,34+,35+,36+,37+,38+/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BXIFNVGZIMFBQB-DYDSHOKNSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)CC(C(=O)NC(C(C)C)C(=O)NC(C(C)C)C(=O)NC(CC1=CC=C(C=C1)O)C(=O)N2CCCC2C(=O)NC(CC3=CNC4=CC=CC=C43)C(=O)NC(C(C)O)C(=O)O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@H]([C@@H](C(=O)O)NC(=O)[C@H](CC1=CNC2=CC=CC=C21)NC(=O)[C@@H]3CCCN3C(=O)[C@H](CC4=CC=C(C=C4)O)NC(=O)[C@H](C(C)C)NC(=O)[C@H](C(C)C)NC(=O)[C@H](CC(C)C)N)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C45H64N8O10
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70160105
Record name Spinorphin
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70160105
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

877.0 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Spinorphin

CAS RN

137201-62-8
Record name Spinorphin
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0137201628
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Spinorphin
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70160105
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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